Fmoc-N-Me-Phe(4-Cl)-OH
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Overview
Description
Fmoc-N-Me-Phe(4-Cl)-OH, also known as fluorenylmethyloxycarbonyl-N-methyl-4-chlorophenylalanine, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its unique properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Phe(4-Cl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of N-methyl-4-chlorophenylalanine is protected using the Fmoc group. This is achieved by reacting N-methyl-4-chlorophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Phe(4-Cl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
Deprotection: Removal of the Fmoc group yields N-methyl-4-chlorophenylalanine.
Coupling: Peptide chains with this compound incorporated at specific positions.
Scientific Research Applications
Fmoc-N-Me-Phe(4-Cl)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the design and synthesis of peptide-based drugs.
Biomaterials: This compound is used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Phe(4-Cl)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of this compound into peptide chains.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH: Fluorenylmethyloxycarbonyl-phenylalanine, lacking the chlorine atom and N-methyl group.
Fmoc-N-Me-Phe-OH: Fluorenylmethyloxycarbonyl-N-methylphenylalanine, lacking the chlorine atom.
Uniqueness
Fmoc-N-Me-Phe(4-Cl)-OH is unique due to the presence of both the chlorine atom and the N-methyl group, which can influence its chemical reactivity and interactions in peptide synthesis. These modifications can enhance the stability and bioactivity of the resulting peptides.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJLZWXYPPOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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